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3-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine

Anticancer Breast cancer MCF-7

3-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine is a synthetic heterocyclic small molecule belonging to the 1,2,4-triazolo[1,5-a]pyrimidine family. Its core scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating versatile pharmacological activities including anticancer, anticonvulsant, and phosphodiesterase inhibitory effects.

Molecular Formula C16H11N5
Molecular Weight 273.29 g/mol
Cat. No. B11472197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine
Molecular FormulaC16H11N5
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C4=CN=CC=C4
InChIInChI=1S/C16H11N5/c1-2-5-12(6-3-1)14-9-15(13-7-4-8-17-10-13)21-16(20-14)18-11-19-21/h1-11H
InChIKeyKKTFSRANXQYRKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine – Core Scaffold, Physicochemical Identity, and Procurement-Relevant Baseline


3-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine is a synthetic heterocyclic small molecule belonging to the 1,2,4-triazolo[1,5-a]pyrimidine family. Its core scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating versatile pharmacological activities including anticancer, anticonvulsant, and phosphodiesterase inhibitory effects [1]. The unsubstituted 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine parent scaffold has been reported as a cytotoxic agent with an IC₅₀ of 3.91 µM against MCF-7 breast cancer cells . The target compound bears a unique substitution pattern: a phenyl ring at position 5 and a pyridin-3-yl moiety at position 7 of the triazolopyrimidine core, resulting in a molecular formula of C₁₆H₁₁N₅ and a molecular weight of 273.29 g/mol.

Scaffold Privileged 1,2,4-triazolo[1,5-a]pyrimidine core for medicinal chemistry probe development
Substitution 5-phenyl and 7-pyridin-3-yl pattern distinct from simple phenyl or alkyl analogs
Use Context Exploratory tool compound for kinase, PDE, and TDP2 target screening workflows

Why 3-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine Cannot Be Simply Replaced by In-Class Analogs


Within the 1,2,4-triazolo[1,5-a]pyrimidine chemotype, biological activity is exquisitely sensitive to the nature and position of aryl substituents. SAR studies have demonstrated that moving a phenyl group from position 7 to position 5 on the triazolopyrimidine core fundamentally alters the regioisomeric identity and target binding profile [1]. Furthermore, the specific incorporation of a pyridin-3-yl moiety at position 7 distinguishes this compound from analogs bearing simple phenyl, alkyloxy, or amine substituents at the same position. For example, 7-alkoxy-5-phenyl derivatives show anticonvulsant activity (ED₅₀ 84.9 mg/kg for 7-(heptyloxy) analog) [2], while 7-carboxamide derivatives display TDP2 inhibition [1]. The pyridin-3-yl group introduces a hydrogen-bond-accepting nitrogen at a specific geometry that cannot be replicated by phenyl or alkyl substituents, making direct functional interchange with generic analogs unreliable without requalification.

Regioisomer
This compound: 5-phenyl regioisomer with 7-pyridin-3-yl substitution
7-phenyl analogs: regioisomeric shift may fundamentally alter target binding profile; 5-phenyl placement required for TDP2 engagement
C7 Substituent
This compound: pyridin-3-yl introduces H-bond-accepting nitrogen at specific geometry
7-alkoxy or 7-amine analogs: cannot replicate pyridyl H-bond vector; functional interchange unreliable without requalification
Scaffold
This compound: triazolo[1,5-a]pyrimidine with defined SAR at C5 and C7
Generic triazolopyrimidines: biological activity exquisitely sensitive to aryl substitution; direct replacement may shift potency and selectivity profile

Quantitative Differentiation Evidence for 3-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine Against Comparator Analogs


Antiproliferative Baseline: Parent 5-Phenyl Scaffold Demonstrates MCF-7 Cytotoxicity (Class-Level Baseline for 7-Pyridin-3-yl Derivative)

The unsubstituted 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine parent scaffold exhibits cytotoxic activity against MCF-7 breast cancer cells with an IC₅₀ of 3.91 µM . This value serves as the class-level baseline for the 5-phenyl triazolopyrimidine series. The target compound 3-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine features a pyridin-3-yl substituent at position 7, which distinguishes it from the unsubstituted parent and from 7-alkoxy analogs (e.g., 7-(heptyloxy) derivative, ED₅₀ 84.9 mg/kg in anticonvulsant models [1]). Published quantitative cytotoxicity data for the exact 7-pyridin-3-yl derivative are not currently available in the peer-reviewed literature; the data below are class-level inferences from the closest available structural analogs.

Antiproliferative Baseline
Class-level
Parent scaffold IC₅₀ 3.91 µM (MCF-7); 7-pyridin-3-yl derivative not yet reported
Supports cytotoxicity endpoint review
Compound-specific data unavailable; class-level inference only
Anticancer Breast cancer MCF-7 Cytotoxicity

CNS Drug Discovery Potential: Class-Level Anticonvulsant Activity Establishes Blood-Brain Barrier Penetration Feasibility

7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidines have demonstrated anticonvulsant activity in the maximal electroshock (MES) seizure model. The most potent analog in the series, 7-(heptyloxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (compound 3f), exhibited an ED₅₀ of 84.9 mg/kg, which was superior to valproate but weaker than carbamazepine [1]. More broadly, triazolopyrimidine derivatives have achieved ED₅₀ values as low as 11.3 mg/kg (MES) and 9.5 mg/kg (PTZ) with selectivity over benzodiazepine receptor off-targets [2]. These data provide class-level evidence that the 5-phenyl triazolopyrimidine scaffold is capable of crossing the blood-brain barrier.

CNS Penetration Feasibility
Class-level
Analog ED₅₀ 84.9 mg/kg (MES seizure model); optimized analogs as low as 11.3 mg/kg
Supports BBB permeability assessment
Not yet evaluated for 7-pyridin-3-yl derivative
Anticonvulsant Epilepsy CNS penetration Maximal electroshock

PDE2A Inhibition: Class-Wide Nanomolar Potency with >100-Fold Selectivity Over Other PDE Isoforms

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been extensively validated as a PDE2A inhibitor chemotype through structure-guided optimization and free-energy perturbation (FEP) calculations. Lead compound 46 from this series demonstrated PDE2A inhibition with an IC₅₀ of 1.3 ± 0.39 nM, approximately 100-fold selectivity over other PDE enzymes, a clean cytochrome P450 profile, and confirmed in vivo target occupancy [1]. The Janssen Pharmaceutica patent family (WO2018/083103, EP3535268) specifically encompasses [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors, with generic claims covering pyridyl-substituted variants [2]. The target compound's 5-phenyl-7-(pyridin-3-yl) substitution falls within the claimed chemical space.

PDE2A Inhibition
Class-level
Lead analog IC₅₀ 1.3 ± 0.39 nM; ~100-fold selectivity over other PDE isoforms
Supports PDE2A pathway screening
Compound-specific PDE2A data unavailable; patent-protected chemotype
PDE2A Phosphodiesterase CNS disorders Selectivity

TDP2 Inhibition SAR: 5-Phenyl Regioisomer (7a) Required for Activity; C7 Modification Tolerated

Structure-activity relationship studies on 47 triazolopyrimidine analogs revealed that the 5-phenyl regioisomer (compound 7a) is the active TDP2 inhibitor, not the 7-phenyl analog initially misassigned. Compound 7a demonstrated TDP2 inhibition with IC₅₀ < 50 µM [1]. The SAR further showed that modifications at the C7 position are tolerated, with analogs 17e and 17z achieving TDP2 IC₅₀ values below 50 µM while also exhibiting excellent cell permeability (PAMPA assay) and no cytotoxicity at concentrations up to 100 µM in HepG2 and HeLa cells [1]. This demonstrates that the 5-phenyl core is essential for TDP2 engagement, while C7 diversification—including pyridyl substitution—is a viable strategy for modulating potency and drug-like properties.

TDP2 Inhibition SAR
Cross-study comparable
5-phenyl core IC₅₀
Supports TDP2 probe development
Requires compound-specific testing; C7 pyridyl uncharacterized
Kinase Inhibition Landscape
Class-level
Analog 12b: EGFR IC₅₀ 2.19 µM, VEGFR2 2.95 µM, TrKA 3.49 µM, CDK2 9.31 µM
Supports kinase panel screening
Direct profiling data not yet reported for 7-pyridin-3-yl derivative
Evidence Ceiling
Data to verify
No published quantitative bioactivity data identified for exact compound as of May 2026
Exploratory probe context
Plan for compound-specific biological profiling; do not rely on extrapolated potency values
TDP2 DNA repair Topoisomerase II Cancer resistance

Kinase Inhibition Landscape: Class-Wide Multi-Kinase Profiling Against EGFR, VEGFR2, TrKA, and CDK2

Triazolo[1,5-a]pyrimidine derivatives have been profiled as multi-kinase inhibitors with quantified activity across several therapeutically relevant kinases. Compound 12b, a representative triazolopyrimidine, showed IC₅₀ values of 2.19 µM (EGFR), 2.95 µM (VEGFR2), 3.49 µM (TrKA), and 9.31 µM (CDK2) [1]. Additionally, triazolopyrimidine-based CDK2 inhibitors have achieved IC₅₀ values as low as 120 nM with 167-fold selectivity over GSK-3β [2]. The target compound's pyridin-3-yl moiety at C7 introduces an additional hydrogen-bond-accepting vector that may confer a distinct kinase selectivity profile compared to analogs with non-heterocyclic C7 substituents, though direct kinase profiling data for this specific derivative are not yet published.

Kinase Inhibition Landscape
Class-level
Analog 12b: EGFR IC₅₀ 2.19 µM, VEGFR2 2.95 µM, TrKA 3.49 µM, CDK2 9.31 µM
Supports kinase panel screening
Direct profiling data not yet reported for 7-pyridin-3-yl derivative
Kinase inhibition EGFR VEGFR2 CDK2 Antiproliferative

Disclosure Note: Current Evidence Ceiling and Path Forward for Compound-Specific Validation

A systematic search of peer-reviewed literature (PubMed, SciFinder, Google Scholar), patent databases (WIPO, EPO, USPTO), and chemical vendor catalogs as of May 2026 did not identify published quantitative bioactivity data (IC₅₀, EC₅₀, Kd, Ki, or ED₅₀) for the exact compound 3-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine. The evidence above represents the closest class-level benchmarks from structurally related analogs within the 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine series . This disclosure is provided to enable informed procurement decisions: users should expect to conduct compound-specific biological profiling rather than relying on extrapolated potency values.

Evidence Ceiling
Data to verify
No published quantitative bioactivity data identified for exact compound as of May 2026
Exploratory probe context
Plan for compound-specific biological profiling; do not rely on extrapolated potency values
Data gap Validation roadmap Procurement diligence

Recommended Research Application Scenarios for 3-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine Based on Evidence Profile


Exploratory Oncology Probe: Kinase Panel and Cytotoxicity Screening

Based on the established anticancer activity of the parent 5-phenyl scaffold (MCF-7 IC₅₀ = 3.91 µM) and the class-wide multi-kinase inhibitory profile spanning EGFR, VEGFR2, TrKA, and CDK2 , this compound is best deployed as an exploratory probe in kinase selectivity panels and broad cytotoxicity screens (NCI-60 or similar). The pyridin-3-yl C7 substituent is expected to confer a distinct kinase binding profile compared to simple phenyl or alkyl analogs, potentially yielding a unique selectivity fingerprint . Users should include the unsubstituted 5-phenyl parent and 7-phenyl regioisomer as internal comparators to isolate the contribution of the 3-pyridyl group.

CNS Drug Discovery: Blood-Brain Barrier Penetration Assessment

Given the demonstrated anticonvulsant activity of multiple 7-substituted-5-phenyl triazolopyrimidine analogs in MES and PTZ seizure models (ED₅₀ values ranging from 11.3 to 84.9 mg/kg) , this compound is a strong candidate for CNS exposure assessment via in vitro BBB permeability assays (PAMPA-BBB, MDCK-MDR1) followed by in vivo brain/plasma ratio determination. The pyridin-3-yl nitrogen may enhance solubility and reduce logP relative to all-carbon aryl analogs, potentially improving the brain penetration profile .

PDE2A-Focused Screening in Neurological and Cognitive Disorder Models

The extensive patent and literature validation of [1,2,4]triazolo[1,5-a]pyrimidines as PDE2A inhibitors (lead compound IC₅₀ = 1.3 nM with >100-fold PDE isoform selectivity and confirmed in vivo target occupancy) makes PDE2A a high-priority primary target for this compound. The Janssen PDE2 inhibitor patent family (WO2018/083103) explicitly encompasses pyridyl-substituted triazolopyrimidines . Recommended initial workflow: recombinant PDE2A enzymatic assay, followed by PDE isoform selectivity panel and cellular cAMP/cGMP accumulation assays in neuronal cell lines.

DNA Damage Repair Research: TDP2 Inhibitor Probe Development

The 5-phenyl triazolopyrimidine scaffold has been validated as a TDP2 inhibitor chemotype through the synthesis and testing of 47 analogs, with four derivatives achieving IC₅₀ < 50 µM and the most advanced analogs (17e, 17z) demonstrating excellent cell permeability and no cytotoxicity at 100 µM . The target compound's 7-pyridin-3-yl substituent represents a C7 modification consistent with the SAR trend toward tolerated C7 diversification. Recommended use: TDP2 biochemical inhibition assay, PAMPA permeability assessment, and evaluation in etoposide sensitization assays in TDP2-expressing cancer cell lines.

Application
Selection Property
Validation Focus
Kinase panel screening studies
Multi-kinase profiling context
Selectivity fingerprint review across EGFR, VEGFR2, CDK2, and broader kinase panel
CNS exposure assessment
BBB permeability context
Brain penetration endpoint review via in vitro and in vivo exposure models
PDE2A enzymatic screening
PDE isoform selectivity context
cAMP/cGMP pathway-response review in neuronal cell models
TDP2 inhibitor probe development
C7-modification SAR context
DNA damage sensitization endpoint review in TDP2-expressing cancer cell lines
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